N-(2-(噻吩-3-基)苄基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various amide derivatives, including those with thiophene moieties, has been a subject of interest in recent research. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been achieved, with aryl substituents ranging from phenyl to naphthalen-1yl . Similarly, the copper-catalyzed intramolecular cyclization process has been utilized to synthesize N-benzothiazol-2-yl-amides . Moreover, novel thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, indicating the versatility of thiophene-based compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was also established, showing hydrogen bonding and π-π interactions that stabilize the structure .

Chemical Reactions Analysis

The reactivity of thiophene derivatives has been explored in various contexts. The synthesized thiophene derivatives mentioned earlier were tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating the potential for these compounds to participate in bioactive interactions . Additionally, the colorimetric sensing of fluoride anions by N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcases the chemical reactivity of these compounds in the presence of specific analytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The cyclopropyl ring orientation and the dihedral angles between different rings in the molecule can affect the compound's interactions and properties, as seen in the crystal structure analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide . Furthermore, the supramolecular aggregation of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides varies depending on the substituents on the benzamide ring, which can lead to different physical properties .

科学研究应用

晶体结构和合成

晶体结构表征

具有与N-(2-(噻吩-3-基)苄基)环丙烷甲酰胺相似的结构的化合物,例如2-(噻吩-2-基)-1-(5-硫代-4,5-二氢-1,3,4-恶二唑-2-基)乙烯基]苯甲酰胺:N,N-二甲基甲酰胺,已通过光谱分析和X射线衍射研究合成和表征。这些研究提供了对分子排列和相互作用(例如氢键和π···π相互作用)的见解,这些相互作用有助于晶体结构的稳定性(Sharma等,2016)。

衍生物的合成

对与目标化合物具有功能相似性的N-(芳基氨基羰基硫代)环己烷甲酰胺衍生物的研究揭示了各种芳基取代基的合成。使用元素分析、红外光谱和1H-NMR光谱对这些化合物进行表征。一种特定的衍生物,N-(萘-1-基氨基羰基硫代)环己烷甲酰胺,通过单晶X射线衍射进一步检查,表明分子内氢键的重要性(Özer等,2009)。

化学反应和机理

脱芳香化重排

具有特定取代基的噻吩-3-甲酰胺在用LDA处理后经历脱芳香化环化,转化为吡咯啉酮、氮杂菲酮或部分饱和的氮杂菲噻吩。这突出了一种噻吩衍生物的独特反应途径,展示了创建新型杂环结构的潜力(Clayden等,2004)。

环加成反应

研究电子缺乏的硫代酰胺与苯炔反应揭示了一种非典型的[3+2]-环加成模式,导致二氢苯并噻唑产物的形成。这种不寻常的反应机理为合成复杂杂环结构提供了新途径(Zhang等,2018)。

生物活性及应用

抗菌和抗癌潜力

一项值得注意的研究涉及3-(5-(2-氧化)-(4-取代苯氧基)-苯并[d]二氧杂磷-四唑-噻吩-2-甲酰胺)的合成和表征,重点介绍了它们的生物学评估。这些化合物通过多个步骤合成,最终创造出具有潜在抗菌和抗癌活性的衍生物。它们的表征包括红外光谱、1H NMR、13C-NMR、质谱和元素分析,然后进行生物学评估和分子对接研究(Talupur等,2021)。

属性

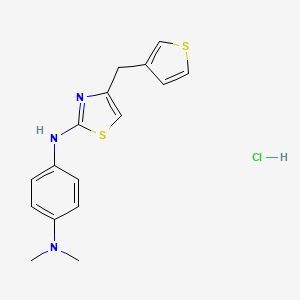

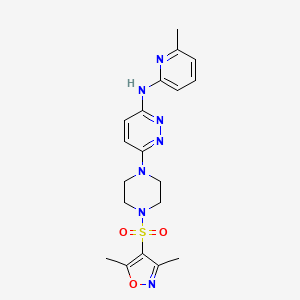

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-15(11-5-6-11)16-9-12-3-1-2-4-14(12)13-7-8-18-10-13/h1-4,7-8,10-11H,5-6,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZZFBMSEBIWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)